molecular formula C7H11N3O3 B1379197 5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide CAS No. 1461714-58-8

5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide

Cat. No.: B1379197
CAS No.: 1461714-58-8
M. Wt: 185.18 g/mol
InChI Key: XXNZSELMNANIQW-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide (CAS 1461714-58-8) is a chemical compound with the molecular formula C7H11N3O3 and a molecular weight of 185.18 g/mol . It belongs to the oxazole family, a class of heterocyclic aromatic compounds containing one oxygen and one nitrogen atom . The oxazole scaffold is a valuable structure in medicinal chemistry due to its ability to interact with a wide range of receptors and enzymes through hydrogen bonding, hydrophobic, van der Waals, or dipole interactions . As a carbohydrazide derivative, this compound features a reactive hydrazide group, making it a versatile building block or intermediate in organic synthesis and heterocyclic chemistry . Researchers can utilize this compound in the synthesis of more complex molecules, particularly in the formation of various heterocyclic systems like 1,3,4-oxadiazoles, which are of significant interest in pharmaceutical research . Oxazole derivatives, in general, are investigated for a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties . Related isoxazole compounds (a similar heterocyclic class) have been reported to exhibit immunosuppressive effects by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and inducing a pro-apoptotic pathway in certain cell lines . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-3-12-7-4(2)9-6(13-7)5(11)10-8/h3,8H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNZSELMNANIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(O1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis of Oxazole Derivatives

The synthesis of oxazole derivatives typically involves the following general steps:

  • Cyclization : This step often involves the reaction of an appropriate precursor, such as an amino acid derivative, with a dehydrating agent to form the oxazole ring.
  • Substitution : Once the oxazole ring is formed, various substituents can be introduced through nucleophilic substitution reactions.

Preparation of 5-Ethoxy-4-methyl-1,3-oxazole-2-carboxylic Acid

Before synthesizing 5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide , it is essential to prepare the carboxylic acid derivative. This can be achieved through the hydrolysis of ester precursors, such as ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate, followed by acidification to precipitate the carboxylic acid.

Conversion to Carbohydrazide

To convert the carboxylic acid into a carbohydrazide, a hydrazination reaction is typically employed. This involves reacting the carboxylic acid with hydrazine or a hydrazine derivative under appropriate conditions.

Challenges and Considerations

  • Solubility : The carboxylic acid intermediate may have low solubility in water, requiring careful handling during precipitation and subsequent reactions.
  • Reaction Conditions : The hydrazination step may require mild conditions to avoid side reactions and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, hydrazine derivatives, and other functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that oxazole derivatives, including 5-ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide, exhibit significant antimicrobial properties. These compounds have been evaluated for their efficacy against various pathogens, including bacteria and fungi. For instance, studies have shown that oxazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of oxazole derivatives. The compound has been studied for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in cyclization reactions and condensation reactions with dienophiles, leading to the formation of more complex molecules . This makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Reactions with Dienophiles
The compound has been utilized in reactions with dienophiles to produce substituted pyridine derivatives. Such transformations are significant in the development of new materials and chemicals with specific properties .

Agricultural Chemistry

Fungicidal Activity
There is growing evidence that oxazole-containing compounds possess fungicidal properties. This compound has been tested for its effectiveness against plant pathogens such as Botrytis cinerea and Fusarium culmorum, suggesting its potential as a fungicide in agricultural applications .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus aureus and E. coli
Anti-inflammatory agentsModulates inflammatory pathways
Organic SynthesisIntermediate for complex organic compoundsParticipates in cyclization and condensation reactions
Agricultural ChemistryFungicidesEffective against plant pathogens

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating various oxazole derivatives, this compound was shown to inhibit the growth of multiple bacterial strains. The minimum inhibitory concentration (MIC) was determined, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Pyridine Derivatives
A research project focused on synthesizing new pyridine derivatives involved using this compound as a starting material. The resulting products were characterized using NMR and mass spectrometry, confirming their structures and highlighting the compound's utility in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents/Ring System Key Physical Properties Source
5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide C₇H₁₁N₃O₃ Oxazole, ethoxy, methyl, carbohydrazide N/A (data inferred from precursors: density ~1.04 g/cm³, bp ~164°C )
4-Methyl-2-phenylthiazole-5-carbohydrazide C₁₁H₁₁N₃OS Thiazole, phenyl, carbohydrazide Crystalline solid, m.p. 160–162°C
5-Methylisoxazole-3-carbohydrazide C₅H₇N₃O₂ Isoxazole, methyl, carbohydrazide Soluble in polar aprotic solvents
3-Hydroxyquinoxaline-2-carbohydrazide C₉H₈N₄O₂ Quinoxaline, hydroxy, carbohydrazide Forms stable triazole-thiol derivatives
Key Observations:
  • Ring System Influence : Oxazole and thiazole derivatives (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide) exhibit similar reactivity but differ in electronic properties due to sulfur vs. oxygen heteroatoms .
  • Substituent Effects : Ethoxy and methyl groups in this compound enhance lipophilicity compared to simpler carbohydrazides like 5-methylisoxazole-3-carbohydrazide .

Biological Activity

5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C7H10N4O3
  • Molecular Weight : 186.18 g/mol
  • CAS Number : 1461714-58-8

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the ethoxy and hydrazide groups via appropriate substitution reactions.
  • Purification to achieve the desired compound with high purity levels.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways critical for cell survival.
  • Receptor Modulation : It could modulate receptor activities, impacting signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound has potential as an antibiotic agent against certain bacterial strains.

Anticancer Activity

Preliminary investigations have shown that this compound can inhibit various cancer cell lines. For instance:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis
A549 (Lung Cancer)30Cell cycle arrest at G1 phase

In vitro studies indicate that treatment with the compound leads to a dose-dependent reduction in cell viability, primarily through apoptosis induction and disruption of cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy :
    • In a controlled study, derivatives were tested against common pathogens.
    • Results indicated significant antimicrobial efficacy with MIC values comparable to standard antibiotics.
  • Study on Anticancer Effects :
    • A recent study evaluated the effects on human breast cancer cells (MCF-7).
    • The compound exhibited a notable reduction in cell viability and triggered apoptotic pathways.

Comparative Analysis with Similar Compounds

The following table compares the biological activity of this compound with related compounds:

Compound NameBiological ActivityMechanism of Action
5-Ethoxy-4-methyl-1,3-oxazoleAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
Piperazine derivativesAntimicrobialDisruption of bacterial cell wall
Other piperidine analogsCytotoxicApoptosis induction

Q & A

Advanced Research Question

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to determine unit cell parameters.
  • Refinement Tools : Employ SHELXL for small-molecule refinement, leveraging constraints for bond lengths/angles and disorder modeling .
  • Validation : Cross-reference with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
    Example : For analogous oxazole derivatives, SHELX successfully resolved torsional angles of the ethoxy group, confirming spatial orientation .

How to address contradictions in spectral data during structural elucidation?

Advanced Research Question

  • Iterative Analysis : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations for ¹³C NMR chemical shifts).
  • Cross-Validation : If MS fragmentation conflicts with expected pathways, re-examine synthetic intermediates for byproducts (e.g., incomplete hydrazide formation) .
  • Case Study : Discrepancies in carbonyl stretches (IR) might indicate tautomerism; variable-temperature NMR can probe dynamic equilibria .

What mechanistic insights guide the optimization of synthetic yields?

Advanced Research Question

  • Reaction Kinetics : The nucleophilic attack of hydrazine on the ester carbonyl is rate-limiting. Polar aprotic solvents (e.g., DMF) can enhance reactivity but may require higher temperatures .
  • Side Reactions : Competing hydrolysis of the oxazole ring under acidic conditions necessitates pH control (pH 7–8 preferred) .
  • Catalysis : Piperidine facilitates deprotonation of hydrazine, accelerating nucleophilic substitution .

How does the electronic nature of substituents affect the compound’s reactivity?

Advanced Research Question

  • Electron-Withdrawing Effects : The oxazole ring’s electron-deficient nature directs electrophilic substitution to the 5-position. Substituents like ethoxy (-OCH₂CH₃) stabilize the ring via resonance, reducing susceptibility to nucleophilic attack .
  • Hydrazide Reactivity : The -NH-NH₂ group participates in condensation reactions (e.g., with aldehydes to form hydrazones), useful for derivatization .

What computational methods support the study of this compound’s properties?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and NMR chemical shifts .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) by aligning the oxazole-carbohydrazide scaffold into active sites .

How to troubleshoot low yields in large-scale syntheses?

Advanced Research Question

  • Scale-Up Challenges : Poor heat distribution in large reactors can lead to incomplete reactions. Use segmented heating (e.g., microwave-assisted synthesis) for uniform temperature control .
  • Byproduct Formation : Monitor for hydrazine dimerization or oxidation byproducts via LC-MS. Introduce inert atmospheres (N₂/Ar) to suppress oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide
Reactant of Route 2
5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide

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